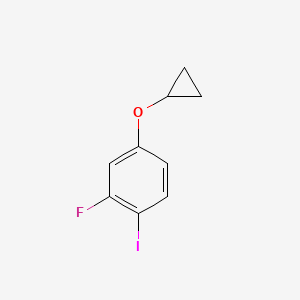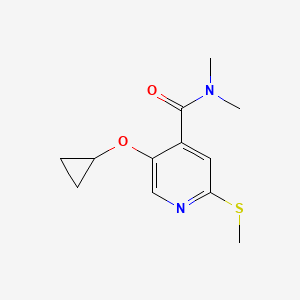![molecular formula C18H13ClN2O3 B14809486 4-chloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14809486.png)
4-chloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group and a methoxy-naphthyl group connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methoxy-1-naphthylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-chloro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the activity of specific enzymes and proteins.
Medicine
In medicine, (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, making it useful for studying biochemical pathways and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
(4-chloro-3-nitrophenyl)[(2-hydroxy-1-naphthyl)methylene]amine: Similar structure but with a hydroxy group instead of a methoxy group.
(4-chloro-3-nitrophenyl)[(2-ethoxy-1-naphthyl)methylene]amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of (4-chloro-3-nitrophenyl)[(2-methoxy-1-naphthyl)methylene]amine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H13ClN2O3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-(2-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C18H13ClN2O3/c1-24-18-9-6-12-4-2-3-5-14(12)15(18)11-20-13-7-8-16(19)17(10-13)21(22)23/h2-11H,1H3 |
InChI Key |
BXGVVXJBQDFOSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


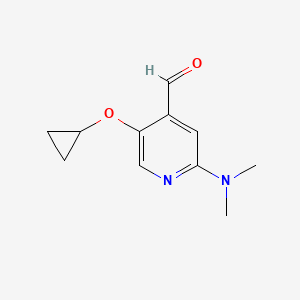

![2-(4-bromo-2-chlorophenoxy)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B14809415.png)
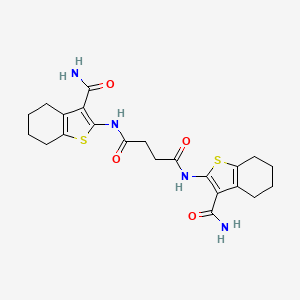
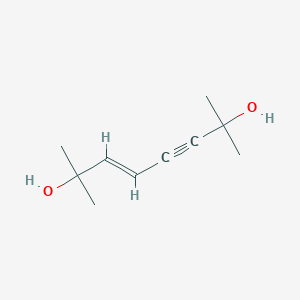
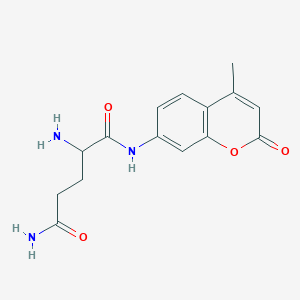

![N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide](/img/structure/B14809458.png)
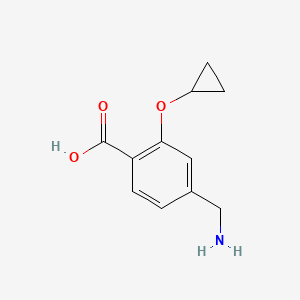
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B14809466.png)


